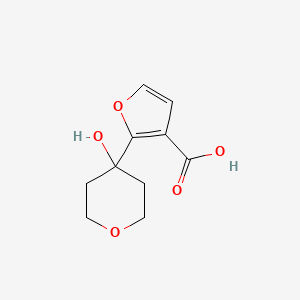
2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid is a chemical compound with the molecular formula C10H12O5 and a molecular weight of 212.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12O5/c11-9(12)7-1-4-15-8(7)10(13)2-5-14-6-3-10/h1,4,13H,2-3,5-6H2,(H,11,12) . This indicates the presence of a furan ring and a tetrahydro-2H-pyran ring in the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Biocatalytic Synthesis and Applications
Enzyme Cascade Systems for Synthesis
A study by Jia et al. (2019) developed dual-enzyme cascade systems for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), showcasing the potential of these compounds as biobased building blocks in the pharmaceutical and polymer industries. The system achieved high yields, demonstrating the efficiency of biocatalytic methods in producing valuable chemical intermediates (Jia et al., 2019).
Gold Nanoparticle Catalysts for Oxidation
Casanova et al. (2009) reported on the selective conversion of HMF into 2,5-furandicarboxylic acid (FDCA) using gold nanoparticle catalysts, highlighting a sustainable and efficient method for producing important chemical intermediates from biomass (Casanova et al., 2009).
Advancements in Furan Derivatives Production
Biobased Polymers
Jiang et al. (2014) explored the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, creating novel biobased furan polyesters. This research points to the utility of furan derivatives in developing sustainable materials for the polymer industry (Jiang et al., 2014).
High Productivity Biocatalysts
Zhang et al. (2020) described the use of cofactor-engineered Escherichia coli cells for the high-productivity production of furan carboxylic acids. This work underscores the potential for biotechnological approaches to enhance the efficiency of producing biobased chemicals (Zhang et al., 2020).
Sustainable Chemical Synthesis
- Biomass Conversion to Chemicals: The synthesis of FDCA, a key renewable alternative to petroleum-derived chemicals, from bioresources like HMF is a significant area of research. Studies by Yuan et al. (2019) review the biocatalytic production of FDCA, emphasizing its role in creating bio-based polymers and the efficiency of enzymatic methods over traditional chemical routes (Yuan et al., 2019).
Propiedades
IUPAC Name |
2-(4-hydroxyoxan-4-yl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c11-9(12)7-1-4-15-8(7)10(13)2-5-14-6-3-10/h1,4,13H,2-3,5-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFRNXXKJPMONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=C(C=CO2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
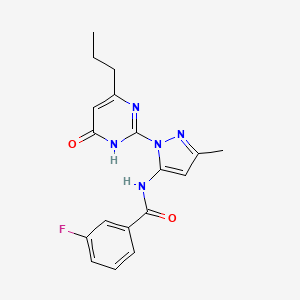
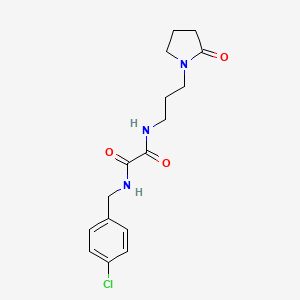

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2825085.png)
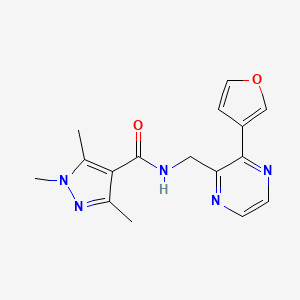
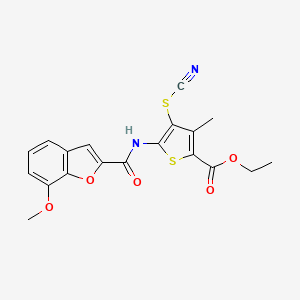



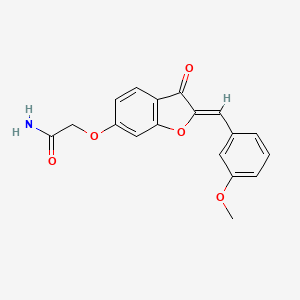

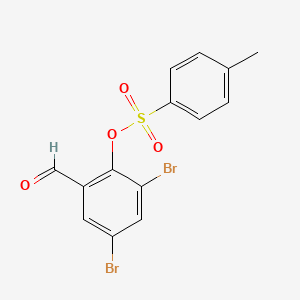
![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2825102.png)
![5-Chloro-6-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2825103.png)
